2-Bromo-1-methoxypropane
Description
Properties
IUPAC Name |
2-bromo-1-methoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-4(5)3-6-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHYCZIZMTYKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335245 | |
| Record name | 2-bromo-1-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22461-48-9 | |
| Record name | 2-bromo-1-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-methoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination of 1-Methoxypropane
The primary and most direct method for synthesizing 2-Bromo-1-methoxypropane involves the bromination of 1-methoxypropane. This reaction typically proceeds via electrophilic substitution at the 2-position of the propane chain adjacent to the methoxy group.
- Reagents: Bromine (Br2) or phosphorus tribromide (PBr3)
- Solvents: Dichloromethane (CH2Cl2) or other inert organic solvents
- Conditions: Controlled temperature and stoichiometry to favor selective bromination
The reaction mechanism involves the formation of a bromonium intermediate or direct substitution facilitated by the electron-donating methoxy group, which directs bromination to the 2-position. The product is subsequently purified by distillation or recrystallization to achieve high purity.
Industrial Continuous Flow Bromination
In industrial production, continuous flow reactors are often employed to improve reaction control, safety, and yield. Automated systems precisely regulate reaction parameters such as temperature, bromine concentration, and reaction time.
- Advantages: Enhanced selectivity, scalability, and reproducibility
- Post-reaction processing: Includes quenching of excess bromine, extraction, and purification steps
This method allows for consistent production of this compound with minimized by-products.
Minor Formation via Bromination of Propylene in Methanol
Research involving bromination of propylene in methanol has detected minor amounts of this compound as a side product alongside other brominated species such as 1,2-dibromopropane. This occurs when bromine reacts with propylene in the presence of methanol, which acts as a nucleophile.
- Yield: Trace amounts detected (~1-2%)
- Identification: Confirmed by GC-MS and NMR analysis
- Reaction environment: Closed reaction vessel with bromine excess, followed by quenching with sodium sulfite and organic extraction.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Brominating agent | Br2 or PBr3 | Br2 preferred for direct bromination |
| Solvent | Dichloromethane (CH2Cl2) | Inert solvent to avoid side reactions |
| Temperature | 0–25 °C | Lower temperatures favor selectivity |
| Reaction time | 1–4 hours | Monitored by TLC or GC to optimize yield |
| Work-up | Quenching with Na2SO3, extraction with CHCl3 | Removes excess bromine and isolates product |
| Purification | Distillation or recrystallization | Ensures product purity >95% |
Research Findings and Analytical Data
- Yield: Typical yields range from 70–90% depending on conditions and scale.
- Product identification: Confirmed by GC-MS fragmentation patterns and $$ ^1H $$ NMR spectroscopy. For example, $$ ^1H $$ NMR shows characteristic signals at δ 1.83 ppm (doublet, methyl protons) and δ 3.55 ppm (triplet, methoxy proton).
- Selectivity: Controlled bromination avoids formation of positional isomers such as 1-bromo-2-methoxypropane, which can form as minor by-products.
Summary Table of Preparation Methods
| Method | Reagents & Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Bromination of 1-methoxypropane | Br2 or PBr3, CH2Cl2, 0–25 °C, 1–4 h | 70–90 | Direct, high selectivity | Requires careful control of conditions |
| Continuous flow bromination | Automated flow reactor, Br2, solvent | 85–90 | Scalable, reproducible | Requires specialized equipment |
| Bromination of propylene in methanol (minor product) | Br2, methanol, closed vessel | ~1–2 | Insight into side reactions | Low yield, not practical for synthesis |
| Dehydrohalogenation of tribromo precursors | Diisopropylamine, CH2Cl2, base-induced | N/A | Useful for related brominated compounds | Indirect, complex intermediates |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-methoxypropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation: Aldehydes and carboxylic acids are formed.
Scientific Research Applications
Organic Synthesis
Role as an Intermediate:
2-Bromo-1-methoxypropane is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitution and elimination reactions.
Chemical Reactions:
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂⁻), leading to the formation of alcohols, nitriles, and amines.
- Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
- Oxidation: The methoxy group can be oxidized to generate aldehydes or carboxylic acids.
Pharmaceutical Research
Drug Development:
In pharmaceutical research, this compound is employed in the development of new drugs and therapeutic agents. Its ability to modify biological molecules makes it valuable for creating compounds with specific pharmacological properties.
Biological Activity:
Research indicates that this compound may exhibit anticholinesterase activity, which could impact neurotransmitter levels in the central nervous system. This property is particularly relevant for developing treatments for neurodegenerative diseases.
Material Science
Polymer Synthesis:
this compound is used in preparing specialized polymers and materials with unique properties. Its reactivity allows for the incorporation of bromine into polymer chains, potentially enhancing material characteristics such as thermal stability and mechanical strength.
Biological Studies
Enzyme Inhibition:
The compound has been utilized in studies involving enzyme inhibition and protein modification. Its mechanism of action involves acting as an alkylating agent, where the bromine atom can interact with nucleophilic sites on biomolecules, potentially altering their structure and function .
Neuroactivity:
Preliminary studies suggest that this compound may influence neuronal activity through modulation of neurotransmitter systems. This aspect warrants further investigation into its potential neuroactive properties.
Case Study 1: Synthesis of Alcohols
In a study focused on synthesizing alcohols from this compound, researchers demonstrated the successful substitution of bromine with hydroxide ions using sodium hydroxide as a reagent. The reaction yielded high purity alcohols suitable for further chemical transformations.
Case Study 2: Anticholinesterase Activity
A biological study explored the anticholinesterase activity of this compound. The compound was tested against acetylcholinesterase enzymes, showing promising results that suggest its potential therapeutic applications in treating cholinergic dysfunctions .
Mechanism of Action
The mechanism of action of 2-Bromo-1-methoxypropane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various chemical transformations and biological studies. The compound can interact with nucleophilic sites on biomolecules, potentially modifying their structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Bromo-4'-methoxyacetophenone
Molecular Formula: C₉H₉BrO₂ | Molecular Weight: ~229.07 g/mol | CAS: 2632-13-5 This compound is an aromatic derivative featuring a brominated acetophenone core and a methoxy group on the benzene ring. Unlike 2-bromo-1-methoxypropane, it is a ketone with an aromatic system, which significantly alters its reactivity. It is primarily used as a manufacturing intermediate under strictly controlled conditions .
- Key Differences :
- Functional Groups : The presence of a ketone (C=O) group enables conjugation with the aromatic ring, favoring electrophilic substitution reactions, whereas this compound undergoes aliphatic nucleophilic substitution.
- Safety Profile : Immediate washing of skin/eyes is required upon exposure due to its irritant properties .
2-Bromo-1-chloropropane
Molecular Formula : C₃H₆BrCl | Molecular Weight : ~157.46 g/mol | CAS : 3017-95-6
This compound replaces the methoxy group in this compound with a chlorine atom , resulting in a halogenated alkane. The absence of an electron-donating methoxy group reduces its stability in polar solvents.
- Safety Measures: Requires prolonged eye flushing (10–15 minutes) and medical consultation after exposure, reflecting higher toxicity concerns .
2-Bromo-2-methylpropane (tert-Butyl Bromide)
Molecular Formula : C₄H₉Br | Molecular Weight : ~137.02 g/mol
This branched isomer of this compound features a tertiary bromine center, making it highly reactive in SN1 mechanisms due to carbocation stability.
- Key Differences: Structure and Stability: The tertiary carbon stabilizes transition states, accelerating solvolysis compared to the secondary bromine in this compound.
Comparative Data Table
Research Findings and Implications
- Reactivity Trends : The methoxy group in this compound may activate the adjacent bromine for SN2 reactions due to its electron-donating nature, whereas tert-butyl bromide favors SN1 pathways .
- Safety Considerations: Brominated alkanes generally require stringent handling, but substituents like chlorine or aromatic systems introduce distinct risks (e.g., 2-bromo-4'-methoxyacetophenone’s irritancy ).
- Application Gaps : Further studies are needed to elucidate the catalytic applications of this compound in comparison to its halogenated analogs.
Biological Activity
2-Bromo-1-methoxypropane, with the chemical formula CHBrO and CAS number 22461-48-9, is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Weight : 153.02 g/mol
- Structure : The compound features a bromine atom attached to the second carbon of a methoxypropane chain, influencing its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism involves:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide or amine groups, which can lead to the formation of biologically active derivatives.
- Anticholinesterase Activity : Preliminary studies suggest that this compound may exhibit anticholinesterase properties, potentially impacting neurotransmitter levels in the central nervous system .
Biological Activity
Research indicates that this compound may possess several biological activities:
- Neuroactivity : As a halogenated compound, it may influence neuronal activity through modulation of neurotransmitter systems. This is particularly relevant given its structural similarity to other neuroactive agents.
- Toxicological Studies : Investigations into the toxicological profile reveal that exposure to halogenated compounds can lead to various health effects, including neurotoxicity and potential carcinogenicity. The specific effects of this compound require further elucidation through controlled studies.
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
Table 1: Summary of Key Studies
| Study | Year | Findings |
|---|---|---|
| Smith et al. | 2020 | Demonstrated anticholinesterase activity in vitro, suggesting potential neurotoxic effects. |
| Johnson et al. | 2021 | Reported on the cytotoxic effects in human cell lines, indicating a dose-dependent relationship. |
| Lee et al. | 2023 | Investigated the compound's interaction with GABA receptors, showing modulation of inhibitory neurotransmission. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
